molecular formula C17H21BrN2O5 B14092068 tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate

tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate

Cat. No.: B14092068
M. Wt: 413.3 g/mol
InChI Key: PRJDTXQADYYGCP-UHFFFAOYSA-N
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Description

tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated benzoxazole ring, and a tert-butoxycarbonyl group

Preparation Methods

The synthesis of tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the bromine atom. The synthetic route may involve the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Bromination: The benzoxazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the tert-butyl Group: This can be done by reacting the brominated benzoxazole with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate with tert-butyl isocyanate to form the desired carbamate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the benzoxazole ring can be oxidized to form a benzoxazolone derivative.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes involving carbamates and benzoxazole derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes that contain active site serine residues, such as acetylcholinesterase, by forming a covalent bond with the serine hydroxyl group. The benzoxazole ring may also interact with other molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate can be compared with other similar compounds, such as:

    tert-butyl N-(5-bromo-1,3-benzodioxol-4-yl)carbamate: This compound has a similar structure but contains a benzodioxole ring instead of a benzoxazole ring.

    tert-butyl (5-(4-bromophenyl)pentyl)carbamate: This compound has a different substitution pattern on the benzene ring and lacks the benzoxazole ring.

    5-tert-butyl-1,3,4-benzenetriol triacetate: This compound contains a benzenetriol core with tert-butyl and acetate groups.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21BrN2O5

Molecular Weight

413.3 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H21BrN2O5/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)13-11-9-10(18)7-8-12(11)25-19-13/h7-9H,1-6H3

InChI Key

PRJDTXQADYYGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NOC2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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